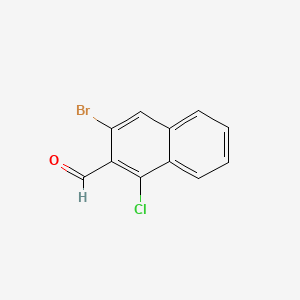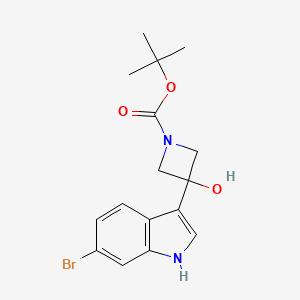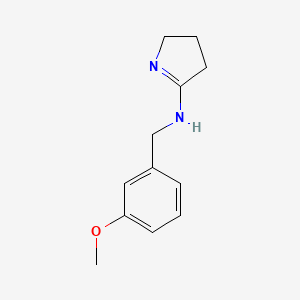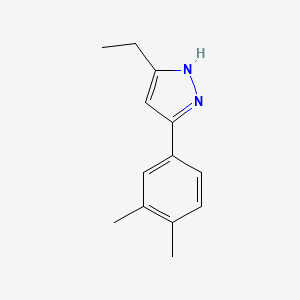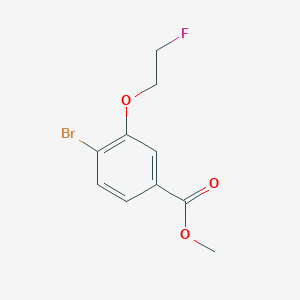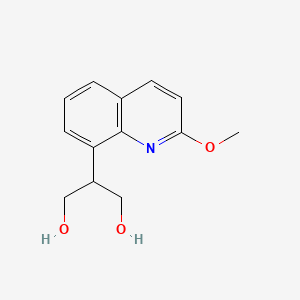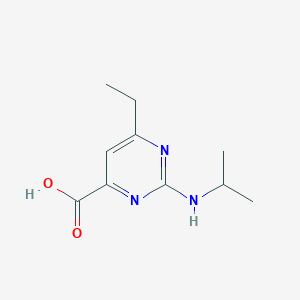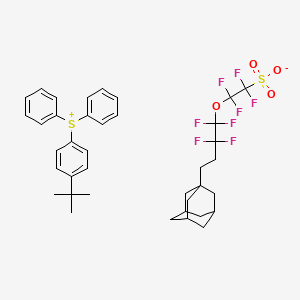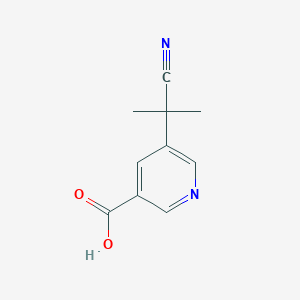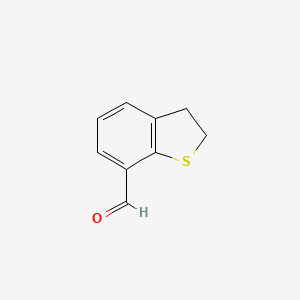
2,3-Dihydro-1-benzothiophene-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde is a heterocyclic compound containing a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the carboxaldehyde group at the 7th position adds to its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction is a well-known method for synthesizing thiophene derivatives . This reaction typically involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Industrial Production Methods: Industrial production of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde may involve large-scale application of the Gewald reaction or other cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: 2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed:
Oxidation: 2,3-Dihydrobenzo[b]thiophene-7-carboxylic acid.
Reduction: 2,3-Dihydrobenzo[b]thiophene-7-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde has significant applications in scientific research:
作用机制
The mechanism of action of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
相似化合物的比较
2-Thiophenecarboxaldehyde: Similar structure but lacks the dihydrobenzo ring.
2,3-Dihydrobenzo[b]thiophene-1,1-dioxide: Contains an additional oxygen atom, leading to different reactivity and properties.
Uniqueness: 2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde is unique due to the combination of the thiophene ring and the carboxaldehyde group, which provides a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions in biological systems and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C9H8OS |
|---|---|
分子量 |
164.23 g/mol |
IUPAC 名称 |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
InChI 键 |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C1C=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
